7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVMPKPOVCDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-3-methyl-1,2,4-triazole with Ethyl Acetoacetate
The triazolopyrimidine core is assembled by reacting 5-amino-3-methyl-1,2,4-triazole with ethyl acetoacetate in acetic acid under reflux. The reaction proceeds via initial formation of a Schiff base, followed by cyclodehydration to yield the ethyl ester intermediate:
Key Conditions
-
Solvent: Glacial acetic acid
-
Temperature: Reflux (≈118°C)
-
Reaction Time: 6–12 hours
The methyl group at position 2 is inherited from the 3-methyl substituent of the triazole, while the ethyl ester at position 6 originates from the acetoacetate precursor.
Hydrolysis to 7-Amino-2-methyl triazolo[1,5-a]pyrimidine-6-carboxylic Acid
Basic Hydrolysis of the Ethyl Ester
The ethyl ester intermediate undergoes hydrolysis under basic conditions to yield the carboxylic acid. A typical procedure involves stirring the ester with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification with hydrochloric acid (HCl) to precipitate the product:
Optimized Conditions
-
Base: 2M NaOH
-
Temperature: 80–90°C
-
Reaction Time: 4–6 hours
-
Acidification: 6M HCl to pH 2–3
Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₇H₇N₅O₂ |
| Molecular weight | 193.17 g/mol |
| Melting point | 245–247°C (dec.) |
| Solubility | Sparingly soluble in H₂O, soluble in DMSO |
Mechanistic Insights
Cyclization Mechanism
The cyclocondensation proceeds through a stepwise mechanism:
-
Schiff Base Formation: The amino group of the triazole attacks the ketone carbonyl of ethyl acetoacetate, forming an imine intermediate.
-
Cyclodehydration: Intramolecular nucleophilic attack by the triazole’s N1 atom on the adjacent carbonyl carbon, followed by elimination of water, yields the triazolopyrimidine ring.
Hydrolysis Mechanism
The ester hydrolysis follows a nucleophilic acyl substitution pathway:
-
Base Deprotonation: Hydroxide ion deprotonates the ester’s carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic Attack: Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The ethoxide leaving group is expelled, yielding the carboxylate salt, which is protonated to the carboxylic acid.
Challenges and Optimization
-
Regioselectivity: Competing cyclization pathways may lead to isomeric byproducts. Using electron-withdrawing groups on the diketone enhances regioselectivity.
-
Ester Hydrolysis: Over-hydrolysis or decarboxylation can occur under prolonged heating. Controlled conditions (temperature <90°C, stoichiometric base) mitigate these issues .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme acetolactate synthase (AHAS), which is crucial for plant growth . In antiviral applications, the compound interferes with viral RNA polymerase, preventing the replication of the virus . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Isomers and Positional Variations
- 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS: 1394306-55-8): Shares the same molecular formula (C₇H₇N₅O₂) and weight as the target compound but differs in substituent positions (amino at position 2, methyl at position 7).
Substituent Modifications at Position 2 or 7
- 2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic Acid: Replaces the methyl group at position 2 with a 4-isopropoxyphenyl moiety and introduces a ketone at position 7. Activity: Demonstrated 23-fold higher potency as a xanthine oxidase (XO) inhibitor compared to allopurinol, highlighting the importance of bulky aryl substituents for enzyme inhibition .
- 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS: 1160246-22-9): Substitutes the amino group at position 7 with a difluoromethyl group.
Carboxylic Acid Derivatives: Esters and Amides
- Ethyl 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: The carboxylic acid at position 6 is esterified with an ethyl group. Impact: Esters generally exhibit improved cell membrane permeability compared to free carboxylic acids, which may enhance in vivo activity .
- 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (4-Sulfamoylphenyl)amide :
Pharmacologically Active Analogues
- 2-(N-Benzyl-N-methylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid: Features a pentyl chain at position 4 and a benzyl-methylamino group at position 2. Activity: Acts as a CB2 cannabinoid receptor ligand, indicating that hydrophobic substituents (e.g., pentyl) enhance receptor affinity .
- 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives: Exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. Substituents on the aryl ring (e.g., p-tolyl) correlate with potency .
Key Data Tables
Table 2: Physicochemical Properties
*Predicted using Molinspiration or similar tools.
Biological Activity
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antiviral applications. This article provides a comprehensive review of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 193.16 g/mol. It features a triazole-pyrimidine core structure, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through various methods, including regioselective reactions involving 3,5-diamino-1,2,4-triazole and substituted 1-aryl-1,3-butanediones. These synthetic routes have shown high yields and selectivity, facilitating the development of derivatives with enhanced biological properties .
Antiviral Properties
One of the most notable biological activities of this compound is its antiviral efficacy against influenza viruses. Recent studies indicate that derivatives of the triazolo[1,5-a]pyrimidine scaffold can inhibit the heterodimerization of the PA-PB1 subunits of influenza A virus polymerase. This interaction is crucial for viral replication .
Key Findings:
- Inhibition of Influenza Polymerase: Compounds derived from this scaffold exhibited IC50 values as low as 12 μM in minireplicon assays and EC50 values ranging from 5 to 25 μM in MDCK cells without cytotoxic effects up to concentrations of 250 μM .
- Mechanism of Action: The antiviral activity is attributed to the disruption of critical protein-protein interactions within the viral polymerase complex .
Structural Variants and Their Activities
Research has also explored various structural modifications to enhance biological activity:
- 7-Amino-2-methylsulfanyl Derivative: This variant showed distinct crystallization environments and potential for coordination with metal ions, suggesting further avenues for biological exploration .
- Carbonitrile Derivative: The carbonitrile form has been identified for its irritant properties but also shows promise in biological applications .
Case Studies
Several case studies have highlighted the effectiveness of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives in vivo and in vitro:
Q & A
Q. Basic Research Focus
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Monitor UV absorption at 254 nm for carboxylate chromophores .
- Melting point analysis : Sharp melting ranges (e.g., 192–195°C) confirm crystallinity. Deviations >2°C indicate solvate formation; re-crystallize from anhydrous ethanol .
- IR spectroscopy : Key bands include C=O stretch (1690–1710 cm⁻¹) and N-H deformation (1580–1600 cm⁻¹). Absence of O-H stretches (3200–3600 cm⁻¹) confirms anhydrous products .
Troubleshooting : If HPLC shows multiple peaks, perform preparative TLC using chloroform/methanol (9:1) to isolate pure fractions .
How do solvent polarity and temperature affect the regioselectivity of triazolo[1,5-a]pyrimidine ring formation?
Q. Advanced Research Focus
- Polar aprotic solvents (DMF, DMSO) : Favor 1,5-a regioisomers by stabilizing transition states via dipole interactions. At 120°C, DMF achieves >90% regioselectivity .
- Nonpolar solvents (toluene) : Promote 1,2,4-triazolo[2,3-a]pyrimidine byproducts. Add 10% acetic acid to protonate intermediates, reverting selectivity to 1,5-a isomers .
- Temperature control : Reactions below 80°C result in incomplete cyclization. Optimize via microwave-assisted synthesis (100 W, 150°C, 20 minutes) to enhance regioselectivity and yield .
Validation : Compare ¹H NMR shifts of H2 (δ 6.8–7.2 ppm for 1,5-a isomers vs. δ 7.5–8.0 ppm for 2,3-a isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
